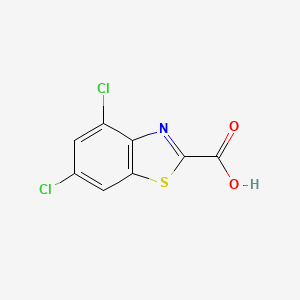
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine atoms at the 4 and 6 positions of the benzothiazole ring and a carboxylic acid group at the 2 position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
准备方法
The synthesis of 4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: 2-aminothiophenol reacts with chloroacetic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the benzothiazole ring.
Chlorination: The resulting benzothiazole intermediate is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 4 and 6 positions.
Carboxylation: Finally, the chlorinated benzothiazole is carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 2 position.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents. Its derivatives have shown promising activity against bacterial and fungal infections.
Biological Studies: It is used in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the chlorine atoms and carboxylic acid group, making it less reactive in certain substitution reactions.
6-Chlorobenzothiazole: Contains only one chlorine atom, resulting in different reactivity and biological activity.
2-Mercaptobenzothiazole: Contains a thiol group instead of a carboxylic acid group, making it more suitable for applications in rubber vulcanization.
The unique combination of chlorine atoms and a carboxylic acid group in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H3Cl2NO2S |
|---|---|
分子量 |
248.08 g/mol |
IUPAC 名称 |
4,6-dichloro-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-3-1-4(10)6-5(2-3)14-7(11-6)8(12)13/h1-2H,(H,12,13) |
InChI 键 |
NNPHKGUOPJTZMW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1SC(=N2)C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


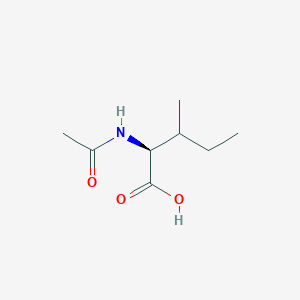

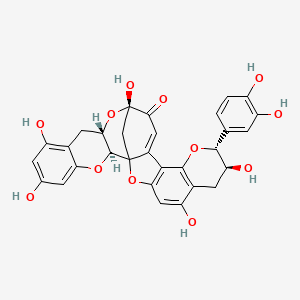

![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
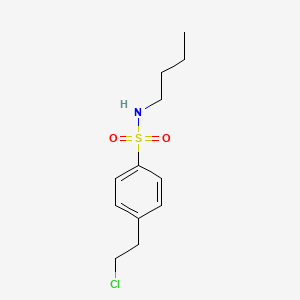
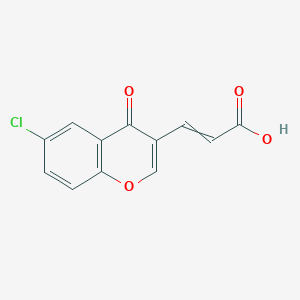


![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
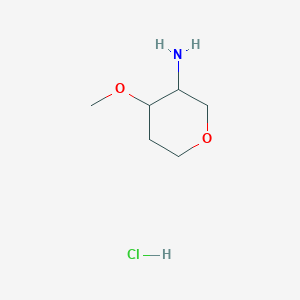
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)
